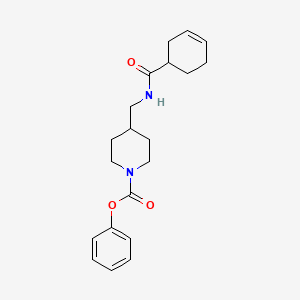![molecular formula C12H17Cl2F3N2O B2695865 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride CAS No. 2097937-49-8](/img/structure/B2695865.png)
2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” has a molecular weight of 279.21 and its IUPAC name is 3-methyl-2-(piperidin-4-ylmethoxy)pyridine dihydrochloride . Another similar compound, “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride” has a molecular weight of 265.18 .
Molecular Structure Analysis
The molecular formula of “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is C12H18N2O.2ClH . For “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride”, the molecular formula is C11H18Cl2N2O .Physical and Chemical Properties Analysis
The compound “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a solid . The compound “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride” also is a solid .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
One study delved into the metabolism and disposition of BMS-690514, an inhibitor targeting various receptors, including epidermal growth factor and vascular endothelial growth factor receptors. This research highlighted the extensive metabolism of the compound, revealing that it undergoes multiple oxidation reactions and direct glucuronidation. The study's findings provide insight into the pharmacokinetic behavior of such compounds, showcasing the body's ability to metabolize and excrete drug-related radioactivity via bile and urine (L. Christopher et al., 2010).
Therapeutic Potential and Mechanisms
Another area of research focused on 5-Hydroxytryptamine1A (5-HT(1A)) receptors, crucial in treating anxiety and depression. A novel, selective antagonist, DU 125530, showed promise in clinical development for anxiety and mood disorders. This study, utilizing positron emission tomography (PET), demonstrated the ability to achieve high brain occupancy of the 5-HT(1A) receptor with minimal acute side effects, paving the way for new treatments (E. Rabiner et al., 2002).
Diagnostic Applications
Research on 18F-MPPF PET, a technique for evaluating drug-resistant temporal lobe epilepsy, highlights the application of receptor-targeting compounds in medical imaging. This study developed a voxel-based method to analyze asymmetries in 18F-MPPF PET images, significantly enhancing the sensitivity and specificity of this imaging technique for localizing the epileptogenic zone. Such advancements in diagnostic imaging are crucial for accurately assessing conditions like epilepsy and tailoring patient treatment plans (A. Didelot et al., 2010).
Propiedades
IUPAC Name |
2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9;;/h3,6-7,9,16H,1-2,4-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOULUMXMBSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
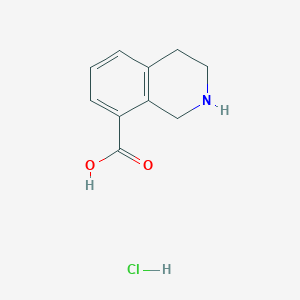
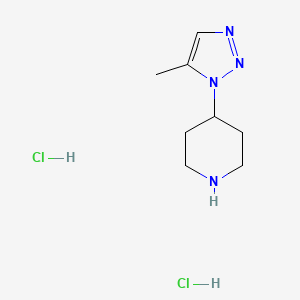
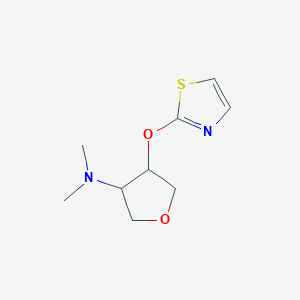
![3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2695788.png)
![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)
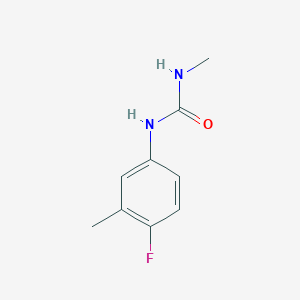

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)


